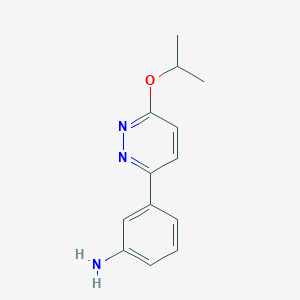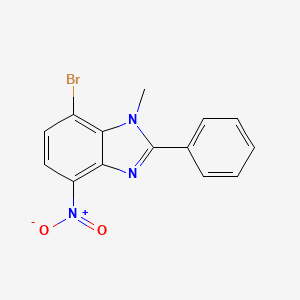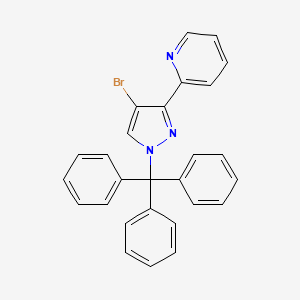
3-(6-Isopropoxypyridazin-3-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Isopropoxypyridazin-3-yl)aniline is a chemical compound characterized by its unique structure, which includes a pyridazine ring substituted with an isopropoxy group at the 6th position and an aniline group at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Isopropoxypyridazin-3-yl)aniline typically involves multi-step organic reactions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(6-Isopropoxypyridazin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form different derivatives.
Reduction: The pyridazine ring can be reduced under specific conditions.
Substitution: The isopropoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or nitric acid.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions could employ halogenating agents or nucleophiles.
Major Products Formed:
Oxidation can yield nitroaniline derivatives.
Reduction can produce pyridazine derivatives with reduced rings.
Substitution can result in various functionalized pyridazine compounds.
Wissenschaftliche Forschungsanwendungen
3-(6-Isopropoxypyridazin-3-yl)aniline has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a building block for bioactive molecules.
Industry: It can be employed in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-(6-Isopropoxypyridazin-3-yl)aniline exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the context of its use and the specific reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
3-(6-Isopropoxypyridazin-3-yl)aniline can be compared with other similar compounds, such as:
3-(6-Methoxypyridazin-3-yl)aniline: Similar structure but with a methoxy group instead of isopropoxy.
3-(6-Fluoropyridazin-3-yl)aniline: Contains a fluorine atom at the 6th position.
3-(6-Hydroxypyridazin-3-yl)aniline: Features a hydroxyl group at the 6th position.
These compounds differ in their functional groups, which can lead to variations in their chemical properties and applications.
Eigenschaften
IUPAC Name |
3-(6-propan-2-yloxypyridazin-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9(2)17-13-7-6-12(15-16-13)10-4-3-5-11(14)8-10/h3-9H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIIXYFADITPAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NN=C(C=C1)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-[(2,5-Dichlorophenyl)methyl]-2,3-dihydropyrido[3,2-b][1,4]oxazin-3-yl]methyl methanesulfonate](/img/structure/B8052051.png)
![(4-Benzyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-3-yl)methyl methanesulfonate](/img/structure/B8052059.png)

![ethyl (1R,3R,4S)-3-(dimethylcarbamoyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B8052073.png)
![2-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]sulfanylacetic acid](/img/structure/B8052089.png)
![2-[3-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]sulfanylacetic acid](/img/structure/B8052094.png)
![2-[3-(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]sulfanylacetic acid](/img/structure/B8052103.png)
![2-[3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]sulfanylacetic acid](/img/structure/B8052104.png)
![2-[3-[(4-Methoxybenzoyl)amino]-6-methyl-2-oxopyridin-1-yl]acetic acid](/img/structure/B8052108.png)
![Methyl 3-[4-chloro-2-(4-methoxyphenyl)-6-methylpyrimidin-5-yl]propanoate](/img/structure/B8052118.png)
![Methyl 3-[4-chloro-6-methyl-2-(4-methylphenyl)pyrimidin-5-yl]propanoate](/img/structure/B8052125.png)
![Methyl 2-[4-chloro-6-methyl-2-(3-methylphenyl)pyrimidin-5-yl]acetate](/img/structure/B8052131.png)
![2-[1-(2-Methoxyethyl)pyrrolo[2,3-b]pyridin-3-yl]acetic acid](/img/structure/B8052133.png)

